molecular formula C21H26N6O B2865867 2-methyl-3-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2415509-43-0

2-methyl-3-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2865867
CAS No.: 2415509-43-0
M. Wt: 378.48
InChI Key: MTRZOZULJLLXIQ-UHFFFAOYSA-N
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Description

2-methyl-3-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a pyrrolo[2,1-c][1,2,4]triazole moiety, which contributes to its unique chemical properties.

Properties

IUPAC Name

3-[[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-15-22-18-6-3-2-5-17(18)21(28)27(15)13-16-8-11-25(12-9-16)14-20-24-23-19-7-4-10-26(19)20/h2-3,5-6,16H,4,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRZOZULJLLXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)CC4=NN=C5N4CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-3-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves multiple steps. The general synthetic route includes:

    Etherification: The initial step involves the etherification of a suitable precursor to introduce the desired functional groups.

    Hydrazonation: This step involves the formation of hydrazone intermediates through the reaction of hydrazine derivatives with carbonyl compounds.

    Cyclization: The hydrazone intermediates undergo cyclization to form the pyrrolo[2,1-c][1,2,4]triazole ring system.

    Reduction: The final step involves the reduction of the intermediate compounds to yield the target molecule

Industrial production methods typically involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

2-methyl-3-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, resulting in different reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

2-methyl-3-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 2-methyl-3-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

2-methyl-3-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

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